Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide is a specialized chemical compound with the CAS number 2715119-88-1. It is classified as a boron-containing compound, specifically a potassium salt of a boronic acid derivative. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential applications in various scientific fields.
The synthesis of potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide involves several steps that typically include the formation of the spirocyclic framework followed by the introduction of trifluoroborate functionality.
The molecular structure of potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide can be represented by its SMILES notation: FC1CC2(C1)CC(C2)[B-](F)(F)F.[K+]
. This notation indicates a complex arrangement where the boron atom is coordinated with three fluorine atoms and interacts with a potassium ion.
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide participates in various chemical reactions, primarily involving nucleophilic substitutions and coupling reactions.
The mechanism of action for potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide involves its role as a boron nucleophile in cross-coupling reactions.
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide has various scientific applications:
This compound exemplifies the utility of boron-containing reagents in modern synthetic chemistry, highlighting its significance in advancing both academic research and industrial applications.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0